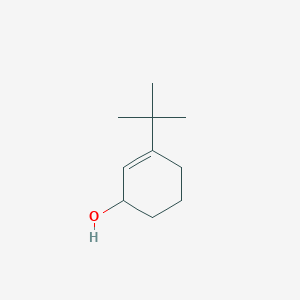
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with chlorosulfanyl and tetramethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. The chlorosulfanyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various applications, including enzyme inhibition studies and drug design.
Comparación Con Compuestos Similares
2,2,6,6-Tetramethylpiperidine: Lacks the chlorosulfanyl group and has different reactivity.
1-(Methylsulfanyl)-2,2,6,6-tetramethylpiperidine: Similar structure but with a methylsulfanyl group instead of chlorosulfanyl.
1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness: 1-(Chlorosulfanyl)-2,2,6,6-tetramethylpiperidine is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64118-96-3 |
|---|---|
Fórmula molecular |
C9H18ClNS |
Peso molecular |
207.76 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) thiohypochlorite |
InChI |
InChI=1S/C9H18ClNS/c1-8(2)6-5-7-9(3,4)11(8)12-10/h5-7H2,1-4H3 |
Clave InChI |
MTGZYIKDYAGQMX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1SCl)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




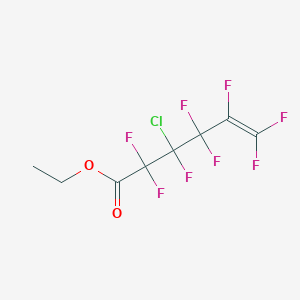
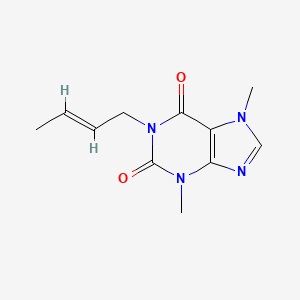
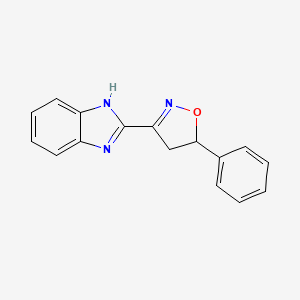
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![1-[(Z)-Cyano-NNO-azoxy]-3-methoxybenzene](/img/structure/B14502597.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
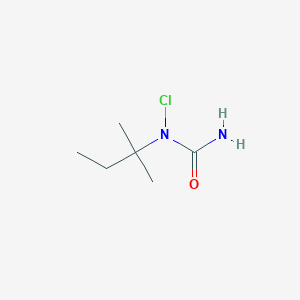
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
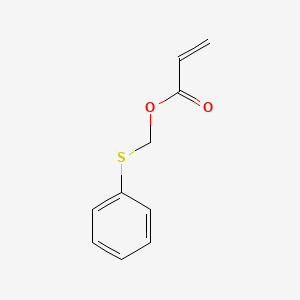
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
